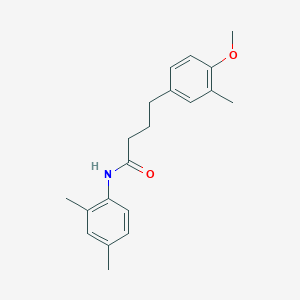![molecular formula C16H16N2O3S B5706721 N-{4-[(4-nitrophenyl)thio]phenyl}butanamide](/img/structure/B5706721.png)
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, also known as NBQX, is a chemical compound that belongs to the class of selective non-NMDA (N-methyl-D-aspartate) receptor antagonists. It is widely used in scientific research as a tool to study the role of non-NMDA receptors in various physiological and pathological processes.
Wirkmechanismus
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide exerts its pharmacological effects by binding to the ionotropic non-NMDA receptors, such as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, and blocking the influx of cations, such as calcium and sodium, into the postsynaptic neuron. This leads to a reduction in the excitatory neurotransmission and synaptic plasticity, which are essential for learning and memory processes.
Biochemical and Physiological Effects:
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and duration of exposure. Some of the major effects include the reduction of seizure activity, the improvement of motor function, the attenuation of neuroinflammation, the regulation of synaptic plasticity, and the modulation of neurotransmitter release.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has several advantages for lab experiments, such as its high potency, selectivity, and stability, which make it an ideal tool for studying the role of non-NMDA receptors in various cellular and molecular processes. However, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide also has some limitations, such as its poor solubility in water, which requires the use of organic solvents, and its potential off-target effects on other ion channels and receptors, which may interfere with the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, such as the development of more potent and selective non-NMDA receptor antagonists, the investigation of the molecular mechanisms underlying the pharmacological effects of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide, the exploration of the therapeutic potential of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in various neurological and psychiatric disorders, and the application of N-{4-[(4-nitrophenyl)thio]phenyl}butanamide in combination with other drugs or therapies to enhance its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a valuable tool for scientific research on the role of non-NMDA receptors in various physiological and pathological processes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-{4-[(4-nitrophenyl)thio]phenyl}butanamide may lead to new insights into the function of non-NMDA receptors and the development of novel therapies for neurological and psychiatric disorders.
Synthesemethoden
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide can be synthesized through a multistep process that involves the reaction of 4-nitrophenylthiocyanate with 4-bromophenylbutyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-nitrophenyl)thio]phenyl}butanamide is a potent and selective antagonist of non-NMDA receptors, which are widely distributed throughout the central nervous system and play a crucial role in synaptic transmission and plasticity. Therefore, N-{4-[(4-nitrophenyl)thio]phenyl}butanamide has been extensively used in scientific research to explore the physiological and pathological functions of non-NMDA receptors in various animal models of neurological and psychiatric disorders, such as epilepsy, stroke, Parkinson's disease, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-[4-(4-nitrophenyl)sulfanylphenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-3-16(19)17-12-4-8-14(9-5-12)22-15-10-6-13(7-11-15)18(20)21/h4-11H,2-3H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRQMYFSHWTCJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-nitrophenyl)sulfanyl]phenyl}butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-methoxybenzyl)acetamide](/img/structure/B5706643.png)
![methyl 3-(3-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5706649.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5706651.png)
![3-[(3-methoxyphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5706652.png)

![N-(tert-butyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5706685.png)
![4-chloro-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5706692.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5706708.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-phenylacetamide](/img/structure/B5706717.png)
![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)